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Compound of Interest

Compound Name: 5'-0O-DMT-3'-O-TBDMS-Ac-rC

Cat. No.: B173532

For researchers, scientists, and drug development professionals navigating the complexities of
long RNA synthesis, the choice of chemical strategy is paramount. The two most prominent
methods, tert-butyldimethylsilyl (TBDMS) and 2'-O-bis(acetoxyethoxy)methyl orthoester (ACE)
chemistry, offer distinct advantages and disadvantages. This guide provides an objective
comparison of their performance, supported by experimental data, to inform the selection of the
most suitable method for your research needs.

The synthesis of long RNA oligonucleotides is a technically demanding process, with the
choice of the 2'-hydroxyl protecting group being a critical factor for success.[1] The ideal
protecting group must be stable throughout the synthesis cycles and readily removable under
mild conditions that do not compromise the integrity of the RNA molecule.[1] TBDMS and ACE
chemistries represent two different philosophies in achieving this delicate balance, with
significant implications for coupling efficiency, deprotection, and ultimately, the yield and purity
of the final long RNA product.

At a Glance: TBDMS vs. ACE Chemistry
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Feature

TBDMS Chemistry

ACE Chemistry

2'-Protecting Group

tert-butyldimethylsilyl (TBDMS)

2'-O-bis(acetoxyethoxy)methyl
(ACE) orthoester

5'-Protecting Group

Dimethoxytrityl (DMT)

Silyl ether

Coupling Time

Longer (up to 6 minutes) due

to steric hindrance

Faster (< 60 seconds)

Deprotection Conditions

Harsher: Fluoride source (e.g.,
TBAF or Et3N-3HF) and basic

conditions

Milder: Aqueous acidic buffer
(pH 3.8)

Suitability for Long RNA

Limited, typically up to 40-50
nucleotides[2][3]

Well-suited, capable of
synthesizing RNAs >100
nucleotides[2][4]

Purification of Protected RNA

Not standard practice

A major advantage, as ACE-
protected RNA is nuclease-

resistant and water-soluble[2]

[5]

Stepwise Coupling Efficiency

>98%

>99%[2]

The Chemistry Behind the Synthesis
TBDMS Chemistry: The Workhorse

TBDMS chemistry has been the conventional method for RNA synthesis for many years.[5][6] It

utilizes the bulky TBDMS group to protect the 2'-hydroxyl of the ribose sugar.[7] The synthesis

cycle is similar to standard DNA synthesis, employing a 5'-O-DMT protecting group that is

removed by acid treatment at each step.[6]

However, the steric bulk of the TBDMS group presents challenges, leading to longer coupling

times (up to 6 minutes) to achieve high efficiency.[5] Furthermore, the removal of the TBDMS

groups requires a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine

trinydrofluoride (TEA-3HF), which can be harsh and may lead to some degradation of the RNA

product, especially for longer chains.[5][7] The use of more potent activators like 5-

benzylmercapto-1H-tetrazole is often necessary to achieve fast and efficient coupling.[7][8][9]
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ACE Chemistry: The Challenger for Long RNA

ACE chemistry was developed to overcome the limitations of TBDMS chemistry, particularly for
the synthesis of long RNA molecules.[2][10] This method employs a 2'-O-ACE orthoester
protecting group and a 5'-silyl ether protecting group.[2] A key advantage of ACE chemistry is
the significantly faster coupling rates, often less than 60 seconds, which contributes to higher
overall yields and purity of the final product.[2][4][11]

The deprotection of the ACE group is another major advantage. It is a two-step process that
occurs under very mild conditions. The initial base deprotection step during cleavage from the
solid support modifies the ACE group, and the final removal is achieved with a weakly acidic
aqueous buffer (pH 3.8) in a short time.[2][5] This gentle deprotection minimizes RNA
degradation. Furthermore, the 2'-ACE protected RNA is water-soluble and resistant to nuclease
degradation, allowing for its purification and storage in the protected form.[2][5]

Experimental Workflows

To visually compare the two synthesis methodologies, the following diagrams illustrate the key
steps in both TBDMS and ACE chemistry.

Click to download full resolution via product page

Figure 1. TBDMS RNA Synthesis Workflow.
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Figure 2. ACE RNA Synthesis Workflow.

Performance Data: A Quantitative Comparison

The superior performance of ACE chemistry for long RNA synthesis is evident in the higher
coupling efficiencies, which translate to significantly higher yields of the full-length product.

Metric TBDMS Chemistry ACE Chemistry Reference
Average Stepwise
_ o >98% >99% [12]

Coupling Efficiency
Approx. % Full-Length

65% 81% [12]
Product (21-mer)
Approx. % Full-Length

36% 61% [12]
Product (50-mer)
Synthesis capability Limited to ~40 nt Routinely >100 nt [2][3]1[4]

Experimental Protocols
TBDMS-based RNA Synthesis Protocol Outline

This protocol is a generalized outline. Specific timings and reagents may vary based on the
synthesizer and specific monomers used.

» Solid-Phase Synthesis Cycle:
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[e]

Deblocking: Treatment with an acid (e.qg., trichloroacetic acid in dichloromethane) to
remove the 5'-DMT group.

o Coupling: Activation of the TBDMS-protected phosphoramidite monomer with an activator
(e.g., 5-ethylthio-1H-tetrazole or 5-benzylthio-1H-tetrazole) and coupling to the free 5'-
hydroxyl group of the growing RNA chain. Coupling times are typically 3-6 minutes.[5][13]

o Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of
deletion mutants.

o Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester
using an oxidizing agent (e.g., iodine in THF/water/pyridine).

o Cleavage and Deprotection:

o The solid support is treated with a mixture of concentrated aqueous ammonia and
ethanolic methylamine to cleave the RNA from the support and remove the protecting
groups from the nucleobases and phosphate backbone.[7]

o The TBDMS protecting groups are removed by treatment with a fluoride reagent such as
triethylamine tris(hydrofluoride) (TEA-3HF) in a solvent like N-methylpyrrolidinone (NMP)
or dimethyl sulfoxide (DMSO).[7][13][14] This step is typically performed at an elevated
temperature (e.g., 60-65°C) for 1.5-2.5 hours.[13][15]

o Purification:

o The crude RNA is purified by methods such as polyacrylamide gel electrophoresis (PAGE)
or high-performance liquid chromatography (HPLC).[7][9]

ACE-based RNA Synthesis Protocol Outline

This protocol is a generalized outline based on the Dharmacon 2'-ACE chemistry.
» Solid-Phase Synthesis Cycle:

o Deblocking: Removal of the 5'-silyl ether protecting group using a fluoride source.[11]
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o Coupling: Activation of the ACE-protected phosphoramidite monomer and coupling to the
free 5'-hydroxyl group. Coupling times are very short, typically under 60 seconds.[4][11]

o Capping: Acetylation of unreacted 5'-hydroxyl groups.

o Oxidation: Oxidation of the phosphite triester to a phosphate triester.

» Cleavage and Deprotection:

o The support is treated with aqueous N-methylamine to cleave the RNA and deprotect the
exocyclic amines. This step also modifies the 2'-ACE groups.[2]

o The 2'-ACE protected RNA can be purified at this stage if desired.

o The final deprotection of the 2'-ACE groups is achieved by incubation in a mild aqueous
acidic buffer (e.g., pH 3.8) at 60°C for 30 minutes.[2]

o Purification:

o The final RNA product can be purified using standard techniques like HPLC or PAGE.[2]

Conclusion: Choosing the Right Chemistry for Your
Needs

For the synthesis of short RNA oligonucleotides (less than 40-50 nucleotides), TBDMS
chemistry remains a viable and widely used method. However, for the synthesis of long RNA,
which is increasingly important for applications in CRISPR, mRNA therapeutics, and RNA
structural biology, ACE chemistry offers clear and significant advantages.[2][4] The faster
coupling times, higher stepwise efficiencies, and milder deprotection conditions of ACE
chemistry result in higher yields and purity of the final long RNA product.[2][10] The ability to
purify the nuclease-resistant 2'-ACE protected intermediate is an additional benefit that
enhances the overall quality and handling of the synthesized RNA.[2][5] Therefore, for
researchers embarking on projects requiring long and high-quality RNA, ACE chemistry is the
superior choice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b173532#tbdms-vs-ace-chemistry-for-long-rna-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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